Cas no 2227888-45-9 (rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol)

rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol structure
2227888-45-9 structure
商品名:rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol
CAS番号:2227888-45-9
MF:C10H12BrNO
メガワット:242.11238193512
CID:5888730
PubChem ID:165968344

rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol 化学的及び物理的性質

名前と識別子

    • rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol
    • 2227888-45-9
    • EN300-1924423
    • rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
    • インチ: 1S/C10H12BrNO/c11-7-1-2-10(13)9(4-7)8-3-6(8)5-12/h1-2,4,6,8,13H,3,5,12H2/t6-,8+/m0/s1
    • InChIKey: DOASXZLONSVHID-POYBYMJQSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)[C@@H]1C[C@H]1CN)O

計算された属性

  • せいみつぶんしりょう: 241.01023g/mol
  • どういたいしつりょう: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924423-10.0g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
10g
$5652.0 2023-05-23
Enamine
EN300-1924423-5.0g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
5g
$3812.0 2023-05-23
Enamine
EN300-1924423-0.1g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
0.1g
$1157.0 2023-09-17
Enamine
EN300-1924423-1g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
1g
$1315.0 2023-09-17
Enamine
EN300-1924423-0.5g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
0.5g
$1262.0 2023-09-17
Enamine
EN300-1924423-0.05g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
0.05g
$1104.0 2023-09-17
Enamine
EN300-1924423-2.5g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
2.5g
$2576.0 2023-09-17
Enamine
EN300-1924423-0.25g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
0.25g
$1209.0 2023-09-17
Enamine
EN300-1924423-1.0g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
1g
$1315.0 2023-05-23
Enamine
EN300-1924423-10g
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]-4-bromophenol
2227888-45-9
10g
$5652.0 2023-09-17

rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol 関連文献

Related Articles

rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenolに関する追加情報

Introduction to Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol (CAS No. 2227888-45-9)

Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. With a CAS number of 2227888-45-9, this compound represents a fascinating example of molecular design and functionality, making it a subject of intense study in synthetic chemistry and drug development.

The molecular structure of Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol features a cyclopropyl group attached to a bromophenol moiety, which is further substituted with an aminomethyl group. This arrangement creates a molecule with distinct stereochemical features, including the presence of two chiral centers at the cyclopropyl ring. The stereochemistry of this compound is crucial, as it can significantly influence its biological interactions and pharmacological effects.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The unique structural features of Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol make it a promising candidate for further investigation in this context. Researchers have been exploring its potential as a lead compound for the development of new drugs, particularly those aimed at treating various diseases and disorders.

One of the most compelling aspects of this compound is its potential to interact with biological targets in novel ways. The presence of both an aminomethyl group and a bromophenol moiety suggests that it may be capable of engaging multiple binding sites on proteins or enzymes, leading to potent and selective biological activity. This characteristic is particularly valuable in drug design, where multivalent interactions can enhance binding affinity and reduce off-target effects.

Recent studies have begun to uncover the pharmacological profile of Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol. Preliminary experiments have shown that this compound exhibits interesting properties in vitro, including the ability to modulate certain enzymatic activities and cellular processes. These findings are particularly exciting because they suggest that further optimization could lead to the development of highly effective therapeutic agents.

The synthesis of Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodology have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in achieving the desired stereoisomer purity, which is critical for evaluating its biological activity.

In addition to its potential therapeutic applications, Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol may also serve as a valuable tool for understanding fundamental chemical principles. Its unique structure provides an opportunity to study issues related to molecular recognition, chirality, and stereochemistry in a controlled manner. Such studies can contribute significantly to our understanding of how molecules interact with biological systems and how these interactions can be harnessed for therapeutic purposes.

The future direction of research on Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol is likely to focus on several key areas. First, further exploration of its pharmacological properties will be essential to identify specific therapeutic targets and mechanisms of action. Second, optimization efforts will aim to improve its potency, selectivity, and pharmacokinetic profile. Finally, preclinical studies will be necessary to assess its safety and efficacy before it can be considered for clinical development.

Given the growing demand for innovative pharmaceuticals, compounds like Rac-2-(1R,2R)-2-(aminomethyl)cyclopropyl-4-bromophenol represent a critical resource for drug discovery efforts. Their unique structural features and potential biological activities make them attractive candidates for further investigation. As research continues to uncover new insights into their properties and mechanisms of action, these compounds are likely to play an important role in the development of next-generation therapeutics.

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